molecular formula C16H20N4OS B2857336 (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 1448026-90-1

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Cat. No.: B2857336
CAS No.: 1448026-90-1
M. Wt: 316.42
InChI Key: ZSOGDSVEMNBRLV-UHFFFAOYSA-N
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Description

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for laboratory investigation purposes only. This synthetic molecule features a piperazine core, a privileged scaffold in drug discovery known for its versatility and presence in compounds with a wide spectrum of biological activities . The structure is further elaborated with 2,5-dimethylphenyl and 3-methyl-1,2,4-thiadiazole moieties, which are known to influence the molecule's physicochemical properties and its interaction with biological targets . Piperazine derivatives are extensively investigated for their potential interactions with various central nervous system (CNS) receptors . The 1,2,4-thiadiazole ring is a recognized pharmacophore in the development of antimicrobial agents, and research indicates that such heterocycles can exhibit significant activity against Gram-negative strains like E. coli by potentially inhibiting bacterial enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the bacterial fatty acid biosynthesis pathway . This makes the compound a candidate for research into novel anti-infective strategies. Furthermore, structurally related arylpiperazine compounds have demonstrated potent in vivo analgesic activities in established preclinical models, such as the hot plate test and acetic acid-induced writhing test, showing efficacy in reducing neuropathic pain without sedative side effects in some studies . Researchers value this compound for exploring structure-activity relationships (SAR), particularly how N-substituents on the piperazine ring affect potency and selectivity towards specific biological targets . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the researcher to comply with all applicable laws and regulations regarding the handling, storage, and use of this chemical.

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-11-4-5-12(2)14(10-11)19-6-8-20(9-7-19)16(21)15-17-13(3)18-22-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOGDSVEMNBRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NC(=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, as well as its mechanism of action based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4OS
  • Molecular Weight : 302.39 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Key Findings:

  • Inhibition of Cancer Cell Lines : The compound exhibited significant inhibitory effects against various cancer cell lines. For example, a related thiadiazole derivative demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells. The presence of the thiadiazole ring is crucial for its interaction with cellular targets involved in cancer progression .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential activity against bacterial and fungal pathogens.

Research Insights:

  • Antimicrobial Efficacy : Studies indicate that thiadiazole derivatives can inhibit the growth of various microbial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Comparative Analysis : In comparison to standard antibiotics, certain derivatives have shown enhanced activity against resistant strains, making them candidates for further development as antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound.

Study ReferenceBiological ActivityResults
AnticancerIC50 = 2.44 µM against LoVo
AntimicrobialEffective against resistant strains
CytotoxicityLow cytotoxicity at therapeutic doses

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone exhibit antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that derivatives of this compound can enhance serotonergic activity, thereby potentially alleviating symptoms of depression .

Antipsychotic Effects

The compound's structural components suggest potential antipsychotic effects. Piperazine derivatives have been linked to dopamine receptor antagonism, which is a common mechanism for antipsychotic medications. Preliminary studies indicate that this compound may modulate dopaminergic pathways, offering a new avenue for treating psychotic disorders .

Serotonin Receptor Modulation

The piperazine ring in the compound facilitates binding to serotonin receptors (5-HT receptors), particularly 5-HT1A and 5-HT2A subtypes. This interaction can lead to increased serotonin levels in the synaptic cleft, promoting mood enhancement and anxiolytic effects .

Dopamine Receptor Interaction

Similar to other piperazine derivatives, this compound may act as an antagonist at dopamine D2 receptors. This action is crucial in managing psychotic symptoms and could provide therapeutic benefits in schizophrenia and related disorders .

Clinical Trials

Recent clinical trials involving piperazine-based compounds have shown promising results in treating depression and anxiety disorders. For instance, a trial assessing the efficacy of a similar piperazine derivative demonstrated significant improvement in patient-reported outcomes compared to placebo .

In Vitro Studies

In vitro studies have confirmed the binding affinity of this compound to both serotonin and dopamine receptors. These studies utilized radiolabeled ligands to quantify receptor interactions, providing a robust understanding of the pharmacodynamics involved .

Comparison with Similar Compounds

Piperazine Derivatives with Aromatic Substituents

Key Example :

  • N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide (Compound 22, ) Structural Features: Shares the 4-(2,5-dimethylphenyl)piperazine group but replaces the thiadiazole-methanone moiety with a pyridine-sulfonamide-carbamoyl system. The pyridine ring may also modulate electronic effects differently than the thiadiazole .

Table 1: Comparison of Piperazine-Linked Compounds

Compound Piperazine Substituent Heterocycle/Linker Melting Point (°C) Key Functional Groups
Target Compound 2,5-Dimethylphenyl 3-Methyl-1,2,4-thiadiazole-methanone N/A Methanone, Thiadiazole
Compound 22 () 2,5-Dimethylphenyl Pyridine-sulfonamide 164–168 Sulfonamide, Carbamoyl
Compound 23 () 4-(3-Methyl-oxadiazole)phenyl 3-Chlorophenyl-methanone 195–196 Oxadiazole, Methanone

Heterocyclic Variations: Thiadiazole vs. Oxadiazole

Key Example :

  • (3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-piperazin-1-yl)methanone (Compound 23, ) Structural Features: Replaces the thiadiazole with an oxadiazole ring and incorporates a chlorophenyl group. The chlorophenyl group adds steric bulk and lipophilicity, which may influence pharmacokinetics .

Table 2: Heterocycle Impact on Properties

Heterocycle Electronic Profile Lipophilicity Example Compound
1,2,4-Thiadiazole Moderate (S atom) Higher Target Compound
1,2,4-Oxadiazole Highly electron-deficient Moderate Compound 23 ()
1,2,5-Thiadiazole High (2 S atoms) Higher [(2R,5S)-Morpholinyl]-thiadiazole ()

Linker Groups: Methanone vs. Sulfonamide

Key Example :

  • 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (Compound 20, ) Structural Features: Uses a sulfonamide-carbamoyl linker instead of methanone. Implications: Sulfonamides are polar and capable of hydrogen bonding, which may improve aqueous solubility but reduce membrane permeability compared to the methanone linker. This could limit central nervous system (CNS) penetration if the target compound is intended for neurological applications .

Piperazine vs. Morpholine Cores

Key Example :

  • [(2R,5S)-2,5-Dimethylmorpholin-4-yl]-(1,2,5-thiadiazol-3-yl)methanone () Structural Features: Replaces piperazine with a morpholine ring. This may weaken ionic interactions with target proteins but improve metabolic stability .

Q & A

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., recyclable Pd nanoparticles) reduce metal waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.